N-(2,4-Dimethylphenyl)pyrrolidine
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Overview
Description
N-(2,4-Dimethylphenyl)pyrrolidine is an organic compound with the molecular formula C₁₂H₁₇N. It consists of a pyrrolidine ring attached to a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 2,4-dimethylphenylamine with pyrrolidine under specific conditions. One common method is the reductive amination of 2,4-dimethylphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives of the compound.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the 2,4-dimethylphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-(2,5-Dimethylphenyl)pyrrolidine
- N-(3,4-Dimethylphenyl)pyrrolidine
- N-(2,4-Dimethylphenyl)piperidine
Comparison: N-(2,4-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities in biological systems.
Properties
CAS No. |
81506-12-9 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
SWPBMUDCQZVHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C |
Origin of Product |
United States |
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